N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a synthetic small molecule featuring a benzimidazole core linked via an ethyl chain to an acetamide group. The acetamide moiety is further substituted with a 1-(2-methoxyethyl)indole ring. This structural combination integrates heterocyclic systems (benzimidazole and indole) known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The 2-methoxyethyl group on the indole nitrogen may enhance solubility, while the benzimidazole-ethyl-acetamide backbone provides a scaffold for target interactions.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C22H24N4O2/c1-28-13-12-26-15-16(17-6-2-5-9-20(17)26)14-22(27)23-11-10-21-24-18-7-3-4-8-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
NHHAJMSTMFXREB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, which are then coupled through a series of reactions to form the final compound.
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Preparation of Benzimidazole Intermediate
Starting Materials: o-phenylenediamine and carboxylic acid derivatives.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The o-phenylenediamine reacts with the carboxylic acid derivative to form the benzimidazole ring through a cyclization reaction.
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Preparation of Indole Intermediate
Starting Materials: Aniline derivatives and ketones.
Reaction Conditions: The Fischer indole synthesis is commonly employed, using acidic conditions and heat.
Procedure: The aniline derivative reacts with the ketone to form the indole ring.
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Coupling of Intermediates
Starting Materials: Benzimidazole and indole intermediates.
Reaction Conditions: The coupling reaction is typically carried out using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Procedure: The benzimidazole and indole intermediates are coupled through an amide bond formation to yield the final compound.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide: undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Products: Oxidized derivatives of the benzimidazole and indole moieties.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures to prevent over-reduction.
Products: Reduced forms of the benzimidazole and indole rings.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., halogenation, alkylation).
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide: has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
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Medicine
- Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
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Industry
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Applied in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Binds to enzymes and receptors involved in critical biological processes.
- Interacts with DNA and RNA, affecting gene expression and protein synthesis.
-
Pathways Involved
- Modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
- Influences metabolic pathways, leading to alterations in cellular metabolism and energy production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole and Acetamide Motifs
- N-(2-{1-[4-(3-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide (): This compound shares the benzimidazole-ethyl-acetamide backbone but replaces the indole group with a 4-(3-methylphenoxy)butyl substituent.
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide () :
While retaining an indole-acetamide structure, this analogue substitutes the benzimidazole with a 4-chlorobenzoyl group. The chloro and methyl groups on the indole may enhance receptor binding affinity but could introduce steric hindrance. The methoxyethyl group is attached to the acetamide nitrogen here, unlike the target compound’s indole-N-substitution, which may shift metabolic stability .
Analogues with Heterocyclic Variations
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides () :
These compounds replace the indole with pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. Pyrazole’s electron-withdrawing nature may alter hydrogen-bonding interactions compared to indole’s electron-rich system. For example, compound 28 (N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide) demonstrated moderate antimicrobial activity, suggesting the target compound’s indole substitution could enhance efficacy in similar assays .- N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxophthalazin-1-yl)acetamide (): This compound substitutes benzimidazole with a phthalazinone ring, introducing a ketone group that may participate in redox reactions. The chloroindole group could increase cytotoxicity but also elevate toxicity risks compared to the target compound’s non-halogenated indole .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 2-methoxyethyl group on the target compound’s indole may improve aqueous solubility relative to analogues with hydrophobic substituents (e.g., cyclohexyl in 10VP91 from ).
- Metabolic Stability : Compounds with methoxyethyl groups (e.g., ) show reduced susceptibility to oxidative metabolism compared to those with aliphatic chains (e.g., 22 in ) .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzimidazole moiety and an indole derivative. The structural formula is as follows:
Key Features
- Benzimidazole Core : Known for various biological activities, including anticancer and antimicrobial properties.
- Indole Ring : Contributes to the compound's pharmacological profile, often associated with neuroactive effects.
Anticancer Activity
Recent studies have indicated that compounds bearing benzimidazole and indole structures exhibit significant anticancer properties. For instance, a review highlighted that benzimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of benzimidazole possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain analogs exhibited comparable or superior activity against pathogens like Staphylococcus aureus and Escherichia coli when compared to standard antibiotics .
Antioxidant Properties
Antioxidant assays suggest that the compound may also exhibit free radical scavenging activity. Compounds with similar structures have been evaluated for their ability to inhibit lipid peroxidation and scavenge DPPH radicals, indicating potential protective effects against oxidative stress .
Synthesis and Evaluation
A study synthesized various benzimidazole derivatives, including the target compound, and evaluated their biological activities. The synthesized compounds were tested for their efficacy in inhibiting cancer cell lines and showed promising results in reducing cell viability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the indole or benzimidazole rings can significantly influence their pharmacological properties. For example, substituents on the indole ring have been shown to enhance anticancer activity by improving binding affinity to target proteins .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
